molecular formula C16H24N2O3S B6573529 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide CAS No. 946214-14-8

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide

Cat. No.: B6573529
CAS No.: 946214-14-8
M. Wt: 324.4 g/mol
InChI Key: XXBVOBHPWWCFGE-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide is a complex organic molecule that has captured significant interest within the scientific community. This compound exhibits a unique structure characterized by an ethanesulfonyl group attached to a tetrahydroquinoline backbone, making it a valuable subject for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : This step usually begins with the hydrogenation of quinoline under high pressure and temperature, using a suitable catalyst like palladium on carbon.

  • Introduction of the Ethanesulfonyl Group: : The tetrahydroquinoline derivative is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine, facilitating the attachment of the ethanesulfonyl moiety.

  • Addition of the Dimethylpropanamide Group: : The final step involves coupling the intermediate with 2,2-dimethylpropanoic acid, typically in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

For large-scale production, the process often involves:

  • Optimized reaction conditions for maximum yield.

  • Continuous flow chemistry techniques to enhance reaction efficiency and scalability.

  • Implementation of environmentally friendly solvents and reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide can undergo various reactions, including:

  • Oxidation: : Utilizes agents like potassium permanganate, forming corresponding sulfoxides and sulfones.

  • Reduction: : Employs reducing agents such as lithium aluminum hydride to produce amines.

  • Substitution: : Halogenation and nitration reactions, forming substituted derivatives with different functional groups.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Bases: : Triethylamine, pyridine.

  • Acids: : Hydrochloric acid, sulfuric acid.

Major Products

Reactions yield a variety of products:

  • Oxidation: : Sulfones, sulfoxides.

  • Reduction: : Primary and secondary amines.

  • Substitution: : Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide has diverse applications in fields such as:

  • Chemistry: : Utilized as a precursor for the synthesis of more complex molecules, catalysts, and ligands.

  • Biology: : Studies on protein-ligand interactions, enzyme inhibition, and receptor binding.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: : Used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves:

  • Binding to Specific Receptors or Enzymes: : Affecting their activity and modulating biological pathways.

  • Interaction with Cellular Membranes: : Altering membrane permeability and signaling.

  • Inducing Apoptosis or Inhibiting Proliferation: : In cancer cells through specific molecular pathways like the MAPK/ERK or PI3K/Akt pathways.

Comparison with Similar Compounds

Uniqueness

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,2-dimethylpropanamide stands out due to:

  • Specific Functional Groups: : Enhancing its reactivity and versatility.

  • Complex Structure: : Providing unique interaction capabilities with biological targets.

Similar Compounds

Comparable compounds include:

  • 1,2,3,4-Tetrahydroquinolines: : Differing in the substituents attached to the core structure.

  • Ethanesulfonyl Derivatives: : Varying in the attached organic backbones.

  • Dimethylpropanamide Derivatives: : With different substituents on the amide nitrogen or the alkyl chain.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-5-22(20,21)18-10-6-7-12-11-13(8-9-14(12)18)17-15(19)16(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBVOBHPWWCFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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